4-(4-Morpholinyldiazenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Morpholinyldiazenyl)morpholine is an organic compound featuring a morpholine ring structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of two morpholine rings connected by a diazenyl group, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyldiazenyl)morpholine typically involves the reaction of morpholine with diazonium salts. One common method includes the diazotization of aniline derivatives followed by coupling with morpholine under controlled conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinyldiazenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines or other reduced forms.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted morpholine derivatives .
Scientific Research Applications
4-(4-Morpholinyldiazenyl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Morpholinyldiazenyl)morpholine involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, influencing cellular processes. The morpholine rings may interact with biological macromolecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a single morpholine ring.
4-(4-Morpholinyl)phenylamine: Contains a morpholine ring attached to a phenyl group.
4-(4-Morpholinyl)benzoic acid: Features a morpholine ring connected to a benzoic acid moiety
Uniqueness
4-(4-Morpholinyldiazenyl)morpholine is unique due to the presence of two morpholine rings connected by a diazenyl groupThe compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable subject of study in multiple scientific disciplines .
Properties
CAS No. |
16504-26-0 |
---|---|
Molecular Formula |
C8H16N4O2 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(E)-dimorpholin-4-yldiazene |
InChI |
InChI=1S/C8H16N4O2/c1-5-13-6-2-11(1)9-10-12-3-7-14-8-4-12/h1-8H2/b10-9+ |
InChI Key |
MCDKUJUVZJDREQ-MDZDMXLPSA-N |
Isomeric SMILES |
C1COCCN1/N=N/N2CCOCC2 |
Canonical SMILES |
C1COCCN1N=NN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.